1-(2-Methoxyphenyl)urea

Catalog No.
S1510207
CAS No.
135-92-2
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyphenyl)urea

CAS Number

135-92-2

Product Name

1-(2-Methoxyphenyl)urea

IUPAC Name

(2-methoxyphenyl)urea

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)

InChI Key

IABLBGQNBFMFFZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)N

Canonical SMILES

COC1=CC=CC=C1NC(=O)N

The exact mass of the compound 1-(2-Methoxyphenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163364. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Characterization:

  • Research efforts have focused on the synthesis and characterization of 1-(2-Methoxyphenyl)urea, with studies detailing its preparation and identification using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications:

  • Based on its structural similarity to known compounds with biological activities, researchers have explored the potential of 1-(2-Methoxyphenyl)urea as an antimicrobial agent and enzyme inhibitor. However, these investigations are preliminary and lack conclusive evidence for its efficacy [, ].

Current Status:

  • As of today, 1-(2-Methoxyphenyl)urea lacks established applications in mainstream scientific research. Further studies are required to understand its potential properties and explore its suitability for specific research areas.

1-(2-Methoxyphenyl)urea is an organic compound with the molecular formula C8H10N2O2C_8H_{10}N_2O_2 and a molecular weight of approximately 166.18 g/mol. The compound features a urea functional group bonded to a 2-methoxyphenyl moiety. It is characterized by its structural formula, which consists of a phenyl ring substituted with a methoxy group at the ortho position relative to the urea linkage. This unique substitution pattern contributes to its chemical properties and biological activities.

Typical of urea derivatives, including:

  • Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
  • Reduction: The urea moiety can be reduced to yield amine derivatives.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly involving the nitrogen atoms of the urea group, allowing for the introduction of different substituents.

Research has indicated that 1-(2-Methoxyphenyl)urea exhibits notable biological activities, including:

  • Antitumor Activity: Some studies suggest that this compound may possess anticancer properties, potentially inhibiting the growth of certain cancer cell lines.
  • Antimicrobial Properties: It has been shown to exhibit antibacterial and antifungal activities against various pathogens.
  • Neuroprotective Effects: Preliminary research indicates potential neuroprotective effects, which may have implications for treating neurodegenerative diseases.

The synthesis of 1-(2-Methoxyphenyl)urea can be achieved through several methods:

  • Direct Ureidation: This involves reacting 2-methoxyaniline with isocyanates under controlled conditions to form the urea derivative.

    Example Reaction:
    2 Methoxyaniline+Isocyanate1 2 Methoxyphenyl urea\text{2 Methoxyaniline}+\text{Isocyanate}\rightarrow \text{1 2 Methoxyphenyl urea}
  • Two-Step Synthesis: A common method involves synthesizing an intermediate phenyl isocyanate followed by reaction with 2-methoxyaniline.
  • Alternative Approaches: Other synthetic routes may involve coupling reactions or modifications of existing urea compounds to introduce the methoxyphenyl group.

1-(2-Methoxyphenyl)urea has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing fungicides or bactericides.
  • Research Tools: It can be used in biochemical assays to study enzyme interactions or cellular responses.

Interaction studies involving 1-(2-Methoxyphenyl)urea have primarily focused on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its effects on cell viability and proliferation in various cancer cell lines.
  • Mechanistic Studies: To understand the pathways through which it exerts its biological effects.

Several compounds exhibit structural or functional similarities to 1-(2-Methoxyphenyl)urea. Here are some notable examples:

Compound NameStructureUnique Features
1,3-Bis(2-methoxyphenyl)ureaC15H16N2O3Contains two methoxyphenyl groups; potential dual-targeting ability.
N,N'-Bis(4-methoxyphenyl)ureaC15H16N2O3Substituted at para positions; different biological profile.
1-(4-Methoxyphenyl)ureaC8H10N2O2Methoxy group at para position; differing reactivity and properties.
1-(2-Methoxyethyl)-3-(2-methoxyphenyl)ureaC10H13N2O3Incorporates an ethyl group; altered solubility and activity.

Uniqueness of 1-(2-Methoxyphenyl)urea

The unique ortho substitution of the methoxy group in 1-(2-Methoxyphenyl)urea differentiates it from other similar compounds. This positioning affects its steric and electronic properties, potentially enhancing its biological activity while providing distinct reactivity profiles compared to para-substituted analogs.

XLogP3

0.5

UNII

0VLI6I8PJ2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

135-92-2

Wikipedia

Urea, (o-methoxyphenyl)-

Dates

Last modified: 07-17-2023

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